N-benzyl-2-(2-(2-(2-(benzylamino)ethoxy)ethoxy)ethoxy)ethanamine
Description
Structure and Key Features: N-Benzyl-2-(2-(2-(2-(benzylamino)ethoxy)ethoxy)ethoxy)ethanamine is a polyether-linked ethanamine derivative featuring a tetraethylene glycol (TEG) backbone substituted with benzyl groups at both terminal amines. The compound’s structure includes four ethoxy (-OCH2CH2-) units arranged in a linear chain, terminated by benzylamino (-NH-benzyl) groups. This architecture confers a balance of hydrophilicity (from the ethoxy chain) and lipophilicity (from the benzyl groups), making it suitable for applications in drug delivery, chelation, or as a ligand in coordination chemistry.
For example, describes alkylation of amines with chloroethylamine derivatives under basic conditions (e.g., potassium carbonate in acetone), followed by purification via silica column chromatography. Similar protocols could apply here, using benzylamine and tetraethylene glycol dichloride as key intermediates.
Properties
IUPAC Name |
N-benzyl-2-[2-[2-[2-(benzylamino)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-3-7-21(8-4-1)19-23-11-13-25-15-17-27-18-16-26-14-12-24-20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAKQWSBAYMYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCOCCOCCNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562706 | |
| Record name | N-Benzyl-1-phenyl-5,8,11-trioxa-2-azatridecan-13-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66582-27-2 | |
| Record name | N-Benzyl-1-phenyl-5,8,11-trioxa-2-azatridecan-13-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-benzyl-2-(2-(2-(2-(benzylamino)ethoxy)ethoxy)ethoxy)ethanamine, with the CAS number 66582-27-2, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C22H32N2O3
- Molecular Weight : 372.5 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 492.9 °C at 760 mmHg
- Flash Point : 217 °C
These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various research applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions utilizing benzyl and ethoxy derivatives. A common method includes the reaction of benzylamine with ethylene glycol derivatives under controlled conditions, often in the presence of bases like sodium carbonate in solvents such as toluene .
Cytotoxicity and Other Pharmacological Effects
Research has indicated that related benzylamine derivatives may possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, although specific studies on this compound are still needed to confirm these effects.
Case Study 1: Anticonvulsant Screening
In a screening assay for anticonvulsant activity, several derivatives similar to this compound were tested. The results showed significant anticonvulsant activity in models induced by maximal electroshock, with some compounds achieving protective indices suggesting a favorable safety profile .
Case Study 2: Cytotoxicity Evaluation
A study evaluated various benzylamine derivatives for their cytotoxic potential against cancer cell lines. The findings indicated that compounds with similar structural motifs to this compound demonstrated selective cytotoxicity, warranting further investigation into their mechanisms of action .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
N-benzyl-2-(2-(2-(2-(benzylamino)ethoxy)ethoxy)ethoxy)ethanamine is investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. The benzylamino group may enhance the compound's ability to penetrate cell membranes and interact with biological targets, potentially leading to the development of new anticancer therapies .
- Neuroprotective Effects : Research suggests that compounds with ethoxy and benzylamino groups may provide neuroprotective benefits. This could be particularly relevant in neurodegenerative diseases, where oxidative stress plays a significant role .
Materials Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials:
- Polymer Synthesis : this compound can serve as a monomer or additive in polymer chemistry, potentially enhancing the properties of polymers used in coatings, adhesives, and composites .
- Nanomaterials : Its ability to form stable complexes with metal ions makes it a candidate for synthesizing metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery systems .
Biochemical Probes
The compound's structural features render it useful as a biochemical probe:
- Targeting Specific Receptors : The benzylamino moiety can be modified to enhance selectivity towards specific biological receptors, making it valuable for studying receptor-ligand interactions in cellular environments .
- Fluorescent Labeling : By attaching fluorescent tags to the compound, researchers can use it for live-cell imaging studies to track cellular processes in real-time .
Case Study 1: Anticancer Activity
In a study published by Krakowiak et al., compounds similar to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity, suggesting that modifications of this compound could lead to effective anticancer agents .
Case Study 2: Neuroprotection
A recent investigation explored the neuroprotective properties of related compounds in models of oxidative stress-induced neuronal damage. The findings revealed that these compounds could attenuate neuronal death, highlighting their potential for treating neurodegenerative disorders .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural and functional differences between the target compound and its analogs:
*Molecular formula and weight inferred from structural analysis due to lack of direct data.
Detailed Analysis of Key Differences
Chain Length and Solubility :
- The target compound’s tetraethylene glycol chain provides greater hydrophilicity compared to shorter analogs like N-Benzyl-2-methoxyethanamine (). This extended chain enhances water solubility, similar to PEGylated compounds (), but with reduced flexibility compared to PEG5.
- In contrast, N-Benzyl-2-chloro-N-methylethanamine () lacks ethoxy units, resulting in poor solubility and higher reactivity due to the chloro substituent.
Functional Group Impact :
- Benzyl Groups : The dual benzyl termini in the target compound increase lipophilicity, aiding membrane permeability. This contrasts with the single benzyl group in Benzyl-PEG6-amine (), which prioritizes solubility over cellular uptake.
- Protective Groups : tert-Butyl carbamate in serves as a temporary amine protector, enabling controlled deprotection in peptide synthesis. The target compound’s free amines allow direct conjugation without additional steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
